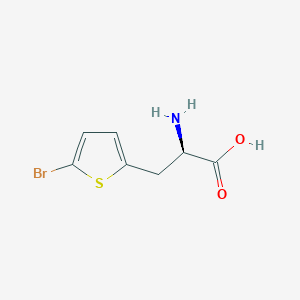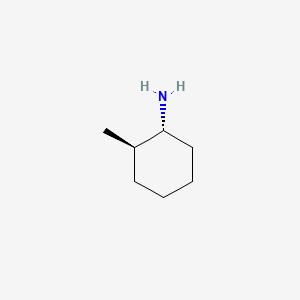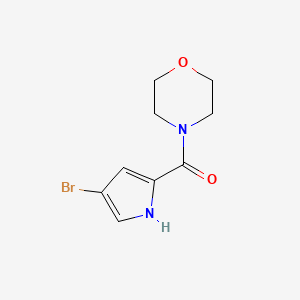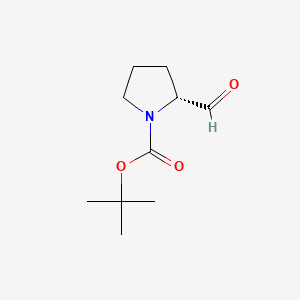
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids with a heteroaryl group, specifically a thiophene nucleus. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the bromine atom on the thiophene ring may allow for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which include compounds with a thiophene nucleus, has been reported to be achieved with yields ranging from 48-94% . The process involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of iron dust as a catalyst. This method is advantageous as it prevents the hydrogenolysis of bromine on the thiophene nucleus, which is a common issue in such reductions. Additionally, a one-pot synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives has been described, which could potentially be adapted for the synthesis of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and mass spectrometry . These methods provide detailed information about the stereochemistry and molecular conformation, which are crucial for understanding the properties and reactivity of the compound. The absolute stereochemistry can be determined by comparison with known standards or by chiral resolution using high-performance liquid chromatography.
Chemical Reactions Analysis
The bromine atom on the thiophene nucleus of (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid makes it a versatile intermediate for further chemical transformations. For instance, the bromine can undergo nucleophilic substitution reactions to introduce various functional groups. The amino group also offers a site for reactions such as N-formylation, which has been successfully performed on similar structures to yield formylamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids with heteroaryl groups can be influenced by the presence of substituents on the aromatic ring. For example, the solubility of related compounds in various solvents has been studied, and it has been found that temperature significantly affects the solubility . Thermodynamic models can be used to predict the solubility and to understand the solid-liquid equilibrium of such compounds. The presence of the bromine atom is likely to affect the compound's reactivity and its physical properties, such as melting point and solubility, due to its size and electronegativity.
Applications De Recherche Scientifique
Enantioselective Synthesis
The enantioselective synthesis of various analogues of neuroexcitant amino acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid, has been explored. For example, Pajouhesh et al. (2000) described the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA, achieving high enantiomeric excess and yield (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids
Research by Overberger and Chang (1989) demonstrated the synthesis of optically active α-nucleic acid base substituted propanoic acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid (Overberger & Chang, 1989).
Fluorescence and Imaging Studies
Fluorescence properties of aromatic d-amino acids, including derivatives of (R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid, have been synthesized and studied for their fluorescence properties. Maity, Honcharenko, and Strömberg (2015) reported on the synthesis of such amino acids with maximum emission wavelengths, indicating potential applications in fluorescence imaging and peptide synthesis (Maity, Honcharenko, & Strömberg, 2015).
Positron Emission Tomography (PET) Imaging
(R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated for brain tumor imaging using PET. McConathy et al. (2010) found that the (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios, suggesting its potential in PET imaging of brain tumors (McConathy et al., 2010).
Enzymatic Preparation for Drug Synthesis
Hanson et al. (2008) explored enzymatic routes for the preparation of d-amino acid derivatives, a key intermediate in drug synthesis. They achieved high yield and enantiomeric excess, demonstrating the potential of biocatalysis in pharmaceutical manufacturing (Hanson et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORPMMOJAJYLC-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)
